Cocamidopropyl hydroxysultaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cocamidopropyl hydroxysultaine (CAPHS) is a common amphoteric surfactant used in personal care and household products. It is derived from coconut oil and is known for its mildness and low irritation potential. CAPHS has gained popularity due to its unique properties, making it a preferred choice for use in a wide range of applications.

Wissenschaftliche Forschungsanwendungen

Cocamidopropyl hydroxysultaine has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in various analytical techniques such as capillary electrophoresis, liquid chromatography, and mass spectrometry. Cocamidopropyl hydroxysultaine has also been used as a solubilizing agent for poorly soluble drugs, which has led to its use in drug delivery systems. Furthermore, Cocamidopropyl hydroxysultaine has been used as a substitute for sodium dodecyl sulfate (SDS) in protein electrophoresis due to its mildness and low interference with protein activity.

Wirkmechanismus

Cocamidopropyl hydroxysultaine is an amphoteric surfactant that can act as both an anionic and cationic surfactant, depending on the pH of the solution. At low pH, Cocamidopropyl hydroxysultaine is a cationic surfactant and has a positive charge. At high pH, Cocamidopropyl hydroxysultaine is an anionic surfactant and has a negative charge. The mechanism of action of Cocamidopropyl hydroxysultaine involves the formation of micelles, which are aggregates of surfactant molecules. The micelles solubilize hydrophobic compounds, making them more soluble in water.

Biochemische Und Physiologische Effekte

Cocamidopropyl hydroxysultaine has been shown to have low toxicity and is considered safe for use in personal care and household products. It has been shown to be non-irritating to the skin and eyes and has low sensitization potential. Cocamidopropyl hydroxysultaine has also been shown to be biodegradable, making it environmentally friendly.

Vorteile Und Einschränkungen Für Laborexperimente

Cocamidopropyl hydroxysultaine has several advantages for use in lab experiments. It is a mild surfactant that does not interfere with protein activity and has low toxicity. Cocamidopropyl hydroxysultaine is also stable over a wide pH range, making it suitable for use in a variety of applications. However, Cocamidopropyl hydroxysultaine has some limitations, including its high cost and limited availability compared to other surfactants.

Zukünftige Richtungen

There are several future directions for research on Cocamidopropyl hydroxysultaine. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the use of Cocamidopropyl hydroxysultaine in drug delivery systems, as it has shown promise as a solubilizing agent for poorly soluble drugs. Additionally, further research is needed to investigate the potential of Cocamidopropyl hydroxysultaine as a substitute for SDS in protein electrophoresis. Finally, research is needed to investigate the environmental impact of Cocamidopropyl hydroxysultaine and its biodegradability in different environments.

In conclusion, Cocamidopropyl hydroxysultaine is a unique amphoteric surfactant that has gained popularity due to its mildness and low irritation potential. It has several advantages for use in lab experiments and has been extensively used in scientific research. There are several future directions for research on Cocamidopropyl hydroxysultaine, including the development of new synthesis methods, the use of Cocamidopropyl hydroxysultaine in drug delivery systems, and investigation of its potential as a substitute for SDS in protein electrophoresis.

Synthesemethoden

Cocamidopropyl hydroxysultaine is synthesized by reacting cocamidopropyl betaine (CAPB) with sodium hydroxide and sulfuric acid. The reaction takes place in an aqueous solution and is carried out at an elevated temperature. The resulting product is then purified and dried to obtain the final product.

Eigenschaften

CAS-Nummer |

19223-55-3 |

|---|---|

Produktname |

Cocamidopropyl hydroxysultaine |

Molekularformel |

C20H43N2O5S+ |

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27) |

InChI-Schlüssel |

LCLDNSRTAXDPFE-UHFFFAOYSA-N |

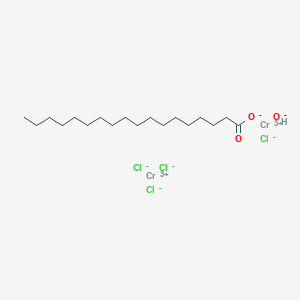

SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |

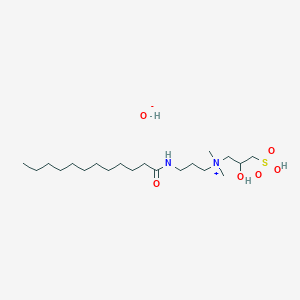

Kanonische SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-] |

Andere CAS-Nummern |

19223-55-3 68139-30-0 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)

![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)